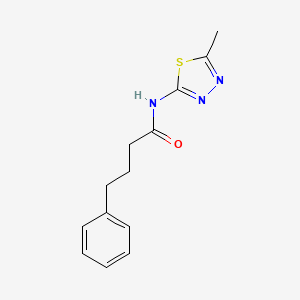![molecular formula C40H24N6O5 B5156053 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], also known as ODPQ, is a heterocyclic compound that belongs to the family of quinoxaline derivatives. ODPQ has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood. However, studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can induce cytotoxicity in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] on living organisms are not fully understood.
実験室実験の利点と制限
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, including its fluorescent properties, ease of synthesis, and potential applications in various fields. However, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] also has some limitations, including its toxicity and potential side effects on living organisms. Therefore, caution should be taken when handling 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in lab experiments.
将来の方向性
There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]. One potential direction is the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials for optoelectronics and sensing applications. Another potential direction is the investigation of the anticancer and antibacterial properties of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in vivo. Additionally, the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] derivatives with improved properties and reduced toxicity is also a promising area of research.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a heterocyclic compound with unique properties and potential applications in various fields. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in optoelectronics, material science, and biomedicine. The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, but caution should be taken when handling it due to its toxicity. There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], including the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials and the investigation of its anticancer and antibacterial properties in vivo.
合成法
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can be synthesized through a multistep process involving the condensation of 2,3-dichloroquinoxaline and 4-nitroaniline followed by oxidation and deprotection. The final product is obtained through purification and recrystallization. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In biomedicine, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been studied for its potential anticancer and antibacterial properties.
特性
IUPAC Name |
2-(4-nitrophenyl)-3-[4-[4-[3-(4-nitrophenyl)quinoxalin-2-yl]phenoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N6O5/c47-45(48)29-17-9-25(10-18-29)37-39(43-35-7-3-1-5-33(35)41-37)27-13-21-31(22-14-27)51-32-23-15-28(16-24-32)40-38(26-11-19-30(20-12-26)46(49)50)42-34-6-2-4-8-36(34)44-40/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOXNLTMRBYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)